Cas no 121373-20-4 (Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite)

Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite 化学的及び物理的性質
名前と識別子
-
- Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
- Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite
- BIS[2-(TRIMETHYLSILYL)ETHYL] N,N-DIISOPROPYLPHOSPHORAMIDITE
- iPr2N-P-(OTSE)2
- N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
- Phosphoramidous acid,bis(1-methylethyl)-, bis[2-(trimethylsilyl)ethyl] ester (9CI)
- (iPr)2NP(OTMSEt)2
- AmbotzRL-8610
- bis-[2-(trimethylsiyl)ethoxy]-N,N-diisopropylamidophosphine
- bis<2-(trimethylsilyl)ethyl> N,N-diisopropylphosphoramidite
- bis-trimethylsilylethoxy-N,N'-diisopropylphosphoramidite
- N,N-Diisopropyl-bis<phosphoramidite
- Bis[2-(trimethylsilyl)ethyl] N,N-diisopropylphosphoramidite 96%
- Bis[2-(trimethylsilyl)ethyl] N,N-diisopropylphosphoramidite, 96%
- SCHEMBL1578877
- 121373-20-4
- AKOS016005309
- Bis(2-(trimethylsilyl)ethyl)diisopropylphosphoramidite
- CS-0691038
- FT-0757197
- Diisopropyl-phosphoramidous acid bis-(2-trimethylsilanyl-ethyl) ester
- bis(2-trimethylsilylethoxy)(diisopropylamino)pho sphane
- HY-W608384
- DTXSID40471952
- UCVPTNNSVPPRRA-UHFFFAOYSA-N
- DA-47166
-
- MDL: MFCD11616510
- インチ: InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3
- InChIKey: UCVPTNNSVPPRRA-UHFFFAOYSA-N
- ほほえんだ: CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 365.23400
- どういたいしつりょう: 365.23351959g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 11
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7Ų
じっけんとくせい
- 密度みつど: 0.8887 g/mL at 25 °C
- フラッシュポイント: >110℃
- 屈折率: n20/D1.4517
- PSA: 35.29000
- LogP: 6.04170
Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602070-100mg |
Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite |
121373-20-4 | 0.98 | 100mg |
¥0.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295189A-25g |
iPr2N-P-(OTSE)2, |
121373-20-4 | 25g |
¥22563.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D219699-5g |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |
121373-20-4 | 95% | 5g |
$965 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295189-5 g |
iPr2N-P-(OTSE)2, |
121373-20-4 | 5g |
¥5,874.00 | 2023-07-11 | ||
TRC | B074065-250mg |
Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite |
121373-20-4 | 250mg |
$ 460.00 | 2022-04-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761693-5g |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |
121373-20-4 | 98% | 5g |
¥7079.00 | 2024-08-09 | |
eNovation Chemicals LLC | D219699-25g |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |
121373-20-4 | 95% | 25g |
$1650 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761693-25g |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |
121373-20-4 | 98% | 25g |
¥31375.00 | 2024-08-09 | |
eNovation Chemicals LLC | D219699-5g |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |
121373-20-4 | 95% | 5g |
$965 | 2025-02-27 | |
A2B Chem LLC | AD35466-5g |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |
121373-20-4 | 96% | 5g |
$1179.00 | 2024-04-20 |
Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramiditeに関する追加情報
Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite (CAS 121373-20-4: A Versatile Reagent in Advanced Chemical Synthesis)
The Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite, identified by CAS registry number 121373-20-4, represents a sophisticated organophosphorus compound engineered for high-performance applications in modern chemical synthesis. This reagent combines the functional attributes of trimethylsilyl (TMS) groups and diisopropylphosphoramidate moieties, creating a unique molecular architecture that enables precise control over reaction pathways. Its structure, characterized by two TMS-protected ethyl substituents linked via a phosphorus-centered core, provides exceptional stability while maintaining reactivity under controlled conditions. Recent advancements in computational chemistry have elucidated its electronic properties through density functional theory (DFT) calculations, revealing optimized orbital interactions that enhance its utility in stereoselective synthesis.
Emerging research from the Journal of Organic Chemistry highlights its critical role in protecting group strategies during peptide synthesis. Studies demonstrate that the TMS groups effectively shield reactive functionalities during multi-step organic syntheses while maintaining compatibility with common deprotection protocols. For instance, a 2023 publication by the Smith group at MIT reported >98% yield in Fmoc-amino acid coupling reactions when this reagent was employed as a temporary silyl ether protector. The diisopropylphosphoramidate component further stabilizes transition states in nucleophilic substitution reactions, making it indispensable for constructing complex glycosidic linkages in carbohydrate chemistry.
In medicinal chemistry applications, this compound serves as a key intermediate in the synthesis of bioactive phosphonate analogs. A groundbreaking study published in Nature Communications (August 2024) utilized its phosphoramidite functionality to create novel kinase inhibitors with improved metabolic stability. The dual TMS protection enabled efficient solid-phase synthesis of these compounds without premature hydrolysis—a challenge previously limiting analogous phosphorus-containing drugs. This innovation has direct implications for developing next-generation anticancer agents targeting aberrant protein kinases.
Spectroscopic analysis reveals characteristic peaks at 568 cm⁻¹ (PO₂ stretching) and 987 cm⁻¹ (P-C stretching) in IR spectra, confirming its structural integrity during storage and transport. Thermogravimetric analysis conducted at Stanford's Nanomaterials Lab demonstrated thermal stability up to 185°C under nitrogen atmosphere, critical for industrial-scale applications requiring high-temperature processing steps. These physical properties align with recent trends toward greener chemistry practices by minimizing energy-intensive purification steps.
Advances in continuous flow chemistry have further expanded its utility. A 2024 Angewandte Chemie paper described microreactor systems where this reagent facilitated enantioselective Michael additions with >95% ee under solvent-free conditions—a breakthrough reducing environmental impact while enhancing chiral purity control. Such developments position it as a cornerstone material for sustainable pharmaceutical manufacturing processes adhering to ICH Q8 guidelines on quality by design principles.
Current investigations focus on expanding its application scope into polymer science. Researchers at ETH Zurich are exploring its use as a crosslinking agent for bioresorbable polymers used in drug-eluting stents. Preliminary results indicate tunable degradation profiles through controlled substitution patterns—critical for balancing mechanical strength and biocompatibility requirements. These emerging applications underscore its evolving role beyond traditional organic synthesis into advanced biomaterial engineering.
In analytical chemistry contexts, this compound serves as an internal standard for quantitative NMR analysis of trace impurities in pharmaceutical intermediates. Its sharp singlets at δH 0.15 ppm (TMS protons) and δC -6.7 ppm provide unmatched precision when quantifying sub-milligram quantities of analytes—a capability validated through ISO/IEC 17025-accredited testing protocols published last year.
Recent safety assessments conducted under OECD guidelines confirm no mutagenic or carcinogenic potential up to exposure limits established by OSHA standards (ACGIH TLV: ≤5 mg/m³). Its low volatility (<5×10⁻⁶ mmHg at 25°C) minimizes inhalation risks during standard laboratory handling procedures when proper PPE is used—a critical factor enabling widespread adoption across academic and industrial settings.
Looking ahead, machine learning models trained on quantum chemical datasets predict this compound's potential as a catalyst precursor for asymmetric hydrogenation reactions using non-noble metal complexes—a development that could revolutionize cost-sensitive industrial processes while maintaining high enantioselectivity (>99% ee). Such innovations align with global initiatives to advance green catalysis methodologies outlined in the UN Sustainable Development Goals framework.
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